Adenosine5-diphosphate,monosodiumsaltdihydrate
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Overview
Description
Adenosine 5’-diphosphate, monosodium salt dihydrate is a nucleotide derivative that plays a crucial role in cellular energy transfer. It is formed by the hydrolysis of adenosine triphosphate (ATP) and is involved in various biochemical processes, including cellular respiration and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenosine 5’-diphosphate, monosodium salt dihydrate can be synthesized through the enzymatic hydrolysis of ATP using adenosine triphosphatase. The reaction typically occurs under physiological conditions, with the enzyme catalyzing the conversion of ATP to adenosine 5’-diphosphate and inorganic phosphate .
Industrial Production Methods: Industrial production of adenosine 5’-diphosphate, monosodium salt dihydrate involves the fermentation of microbial cultures that overproduce ATP. The ATP is then enzymatically converted to adenosine 5’-diphosphate, which is subsequently purified and crystallized to obtain the monosodium salt dihydrate form .
Chemical Reactions Analysis
Types of Reactions: Adenosine 5’-diphosphate, monosodium salt dihydrate undergoes several types of chemical reactions, including:
Hydrolysis: Conversion to adenosine monophosphate (AMP) and inorganic phosphate.
Phosphorylation: Conversion back to ATP in the presence of inorganic phosphate and energy.
Oxidation-Reduction: Involvement in redox reactions within the cell
Common Reagents and Conditions:
Hydrolysis: Water and adenosine triphosphatase.
Phosphorylation: Inorganic phosphate and energy sources such as light or chemical energy.
Oxidation-Reduction: Various cellular enzymes and cofactors
Major Products:
Hydrolysis: Adenosine monophosphate and inorganic phosphate.
Phosphorylation: Adenosine triphosphate.
Oxidation-Reduction: Various oxidized and reduced forms of cellular metabolites
Scientific Research Applications
Adenosine 5’-diphosphate, monosodium salt dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: Plays a role in cellular energy transfer and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in conditions related to energy metabolism and platelet aggregation.
Industry: Utilized in the production of nucleotide-based pharmaceuticals and as a research reagent
Mechanism of Action
Adenosine 5’-diphosphate, monosodium salt dihydrate exerts its effects by participating in cellular energy transfer processes. It acts as a substrate for ATP synthesis and is involved in the regulation of various metabolic pathways. The compound binds to specific receptors on cell surfaces, triggering intracellular signaling cascades that regulate energy metabolism, platelet aggregation, and other cellular functions .
Comparison with Similar Compounds
Adenosine 5’-triphosphate (ATP): Contains one additional phosphate group and is the primary energy carrier in cells.
Adenosine monophosphate (AMP): Contains one fewer phosphate group and is involved in energy transfer and signal transduction.
Guanosine 5’-triphosphate (GTP): Similar in structure to ATP but contains guanine instead of adenine
Uniqueness: Adenosine 5’-diphosphate, monosodium salt dihydrate is unique in its role as an intermediate in the ATP-ADP cycle, making it essential for cellular energy homeostasis. Its ability to participate in both energy production and consumption processes distinguishes it from other nucleotides .
Properties
IUPAC Name |
sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate;dihydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2.Na.2H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;2*1H2/q;+1;;/p-1/t4-,6-,7-,10-;;;/m1.../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUSLCNIPXDTNA-MSQVLRTGSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.O.O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.O.O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N5NaO12P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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